5-[(4-ethoxyphenyl)sulfonylamino]-N,N-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-[(4-ethoxyphenyl)sulfonylamino]-N,N-dimethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with an ethoxyphenyl sulfonylamino group and a dimethyl carboxamide group, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-ethoxyphenyl)sulfonylamino]-N,N-dimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The process includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a sulfonylation reaction using 4-ethoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with dimethylamine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
5-[(4-ethoxyphenyl)sulfonylamino]-N,N-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
5-[(4-ethoxyphenyl)sulfonylamino]-N,N-dimethyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-ethoxyphenyl)sulfonylamino]-N,N-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-methoxyphenyl)sulfonylamino]-N,N-dimethyl-1H-pyrazole-4-carboxamide
- 5-[(4-chlorophenyl)sulfonylamino]-N,N-dimethyl-1H-pyrazole-4-carboxamide
Uniqueness
5-[(4-ethoxyphenyl)sulfonylamino]-N,N-dimethyl-1H-pyrazole-4-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)sulfonylamino]-N,N-dimethyl-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-4-22-10-5-7-11(8-6-10)23(20,21)17-13-12(9-15-16-13)14(19)18(2)3/h5-9H,4H2,1-3H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOZAHFOFKHZQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=NN2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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